molecular formula C16H16BrNO6S B3995961 N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethoxybenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethoxybenzenesulfonamide

Cat. No.: B3995961
M. Wt: 430.3 g/mol
InChI Key: XCAGRCVEEZCJDN-UHFFFAOYSA-N
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Description

The compound is a derivative of benzodioxole, which is a type of organic compound that contains a benzene ring fused to a dioxole ring . Benzodioxoles are often used in the synthesis of a wide range of pharmaceuticals and are found in a variety of natural products .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some similar compounds have a molecular weight around 207.2689 g/mol .

Mechanism of Action

Target of Action

The primary targets of this compound are multi-targeted tyrosine kinases, including c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . These kinases play crucial roles in cell growth, differentiation, and survival. The compound also targets Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .

Mode of Action

The compound acts as a selective inhibitor of these tyrosine kinases, suppressing their activity . By inhibiting these kinases, the compound disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and survival. Additionally, by suppressing Rad51 protein, the compound impairs the ability of cancer cells to repair their DNA, further inhibiting their growth .

Biochemical Pathways

The affected pathways include those involved in cell growth, differentiation, and survival, such as the MAPK/ERK pathway and the PI3K/Akt pathway. Downstream effects of inhibiting these pathways can include cell cycle arrest, apoptosis, and reduced angiogenesis .

Pharmacokinetics

It is orally available , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

The molecular and cellular effects of the compound’s action include decreased cell proliferation, induced cell cycle arrest, and increased apoptosis . These effects can lead to a reduction in tumor growth and potentially to tumor shrinkage.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. For example, if it shows promise as an anticancer agent, further studies could be conducted to optimize its structure and improve its activity .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO6S/c1-21-13-7-16(15(22-2)6-11(13)17)25(19,20)18-8-10-3-4-12-14(5-10)24-9-23-12/h3-7,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAGRCVEEZCJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethoxybenzenesulfonamide
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N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethoxybenzenesulfonamide
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N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethoxybenzenesulfonamide
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N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethoxybenzenesulfonamide
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethoxybenzenesulfonamide
Reactant of Route 6
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N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethoxybenzenesulfonamide

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